An In-Depth Technical Guide to 6-Iodo-1-methyl-1H-indazole (CAS: 1214899-83-8): Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Iodo-1-methyl-1H-indazole (CAS: 1214899-83-8): Properties, Synthesis, and Applications in Drug Discovery
Introduction
Within the landscape of medicinal chemistry, the indazole scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide range of biological activities. These nitrogen-containing heterocyclic compounds are central to numerous approved therapeutics. This guide focuses on a specific, highly functionalized derivative: 6-Iodo-1-methyl-1H-indazole , identified by its CAS number 1214899-83-8 .
This molecule is more than a simple heterocyclic compound; it is a versatile building block engineered for advanced synthetic applications, particularly in drug discovery. Its structure, featuring an iodine atom at the 6-position, provides a crucial reactive handle for modern cross-coupling reactions, while the N1-methylation influences its physicochemical properties. This guide offers a comprehensive overview of its properties, a detailed exploration of its synthesis, and a discussion of its strategic importance, particularly in the context of developing next-generation kinase inhibitors, drawing parallels to the synthesis of drugs like Axitinib where its parent molecule is a key intermediate.[1]
Part 1: Physicochemical Properties and Structural Elucidation
A precise understanding of a compound's physical and chemical characteristics is foundational to its application. The properties of 6-Iodo-1-methyl-1H-indazole are summarized below, followed by an expert analysis of its expected spectroscopic profile.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1214899-83-8 | [2][3] |
| Molecular Formula | C₈H₇IN₂ | |
| Molecular Weight | 258.06 g/mol | |
| Appearance | Solid | |
| Purity (Typical) | ≥95% | |
| InChI Key | ZOBWRJCBLYMZHH-UHFFFAOYSA-N | |
| Storage | Room temperature, sealed in dry, keep in dark place |
Structural Analysis
The unique reactivity and utility of this compound are derived directly from its structure.
Caption: Molecular structure of 6-Iodo-1-methyl-1H-indazole.
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Indazole Core: The bicyclic system is aromatic and relatively stable. The N1-methyl group prevents tautomerization, locking the molecule into the 1H-indazole form.
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Iodine at C6: This is the key functional handle. The carbon-iodine bond is susceptible to oxidative addition by transition metal catalysts (e.g., palladium, copper), enabling a wide array of cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.). This allows for the facile introduction of aryl, vinyl, alkynyl, or amino groups at this position.
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Methyl at N1: The methyl group enhances lipophilicity compared to the parent NH-indazole. It also blocks a potential site of metabolism and hydrogen bond donation, which can be critical for modulating pharmacokinetic properties and target engagement in drug candidates.
Spectroscopic Characterization: An Expert's Perspective
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¹H NMR Spectroscopy:
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N-CH₃ Signal: A sharp singlet is expected around δ 3.9-4.1 ppm, characteristic of a methyl group attached to a heterocyclic nitrogen.
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Aromatic Protons: The benzene portion of the ring will display three distinct signals. The proton at C7 (adjacent to the unsubstituted carbon C7a) will likely appear as a singlet or a narrow doublet around δ 7.6-7.8 ppm. The proton at C5 will likely be a doublet around δ 7.4-7.6 ppm. The proton at C4, ortho to the electron-donating N-methylated ring system, may appear as a doublet of doublets further upfield, around δ 7.2-7.4 ppm. The proton at C3 will be a singlet in the aromatic region, likely δ 8.0-8.2 ppm.
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-
¹³C NMR Spectroscopy:
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N-CH₃ Signal: Expected in the upfield region, around δ 35-40 ppm.
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C-I Signal: The carbon atom bonded to iodine (C6) will be significantly shielded and is expected to appear at a distinctively low chemical shift, typically around δ 85-95 ppm.
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Aromatic Carbons: The remaining aromatic carbons will appear in the typical δ 110-140 ppm range.
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-
Mass Spectrometry (MS):
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The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 258.06.
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A characteristic fragmentation pattern would involve the loss of an iodine atom (m/z 127) and potentially the methyl group (m/z 15).
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Part 2: Synthesis and Reaction Chemistry
The most logical and industrially relevant synthesis of 6-Iodo-1-methyl-1H-indazole is a two-step sequence starting from a commercially available precursor. This approach separates the installation of the iodine from the N-methylation, allowing for process control and optimization at each stage.
Caption: Overall synthetic workflow.
Protocol 1: Synthesis of 6-Iodo-1H-indazole (Precursor)
This transformation is a copper-catalyzed Finkelstein-type reaction, replacing the more stable carbon-bromine bond with a carbon-iodine bond. The protocol described is adapted from established patent literature, ensuring its robustness.[4][5]
Causality: The use of a copper(I) catalyst is crucial as it facilitates the halogen exchange process, which is otherwise slow. Ligands like N,N'-dimethylethylenediamine chelate to the copper center, stabilizing the catalytic species and enhancing its reactivity. Tetrabutylammonium iodide acts as a phase-transfer catalyst and ensures a high concentration of iodide ions in the organic phase.[1][4]
Step-by-Step Methodology:
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Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-1H-indazole (1.0 equiv), potassium iodide (KI, 2.5-3.0 equiv), and copper(I) iodide (CuI, 0.1-0.2 equiv).
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Solvent and Reagents: Add 1,4-dioxane (approx. 10 mL per gram of starting material). To this suspension, add N,N'-dimethylethylenediamine (0.2 equiv) and tetrabutylammonium iodide (0.05 equiv).
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Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 48-54 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove insoluble salts and wash the filter cake with additional 1,4-dioxane.
-
Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 15-20% aqueous ammonia solution to remove residual copper salts, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization from a solvent such as acetonitrile to yield 6-iodo-1H-indazole as a solid.[4][5]
Protocol 2: N-Methylation of 6-Iodo-1H-indazole
This is a standard nucleophilic substitution reaction where the deprotonated indazole nitrogen attacks a methylating agent.
Causality: The choice of base and solvent is critical for regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF cleanly deprotonate the indazole N-H.[6][7] This generates the indazolide anion. Alkylation of this anion generally favors the thermodynamically more stable N1 product, as the N1-H tautomer is the predominant form in solution.[8][9] Using a simple methylating agent like methyl iodide provides an efficient source of an electrophilic methyl group.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH, 1.2 equiv) in mineral oil.
-
Solvent and Suspension: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully suspend the NaH in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.
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Deprotonation: Dissolve 6-iodo-1H-indazole (1.0 equiv) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred NaH suspension.
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Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the indazolide anion.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-4 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield pure 6-Iodo-1-methyl-1H-indazole.
Part 3: Applications in Medicinal Chemistry and Drug Development
The strategic value of 6-Iodo-1-methyl-1H-indazole lies in its role as a versatile intermediate for constructing complex molecules with therapeutic potential.
A Key Building Block for Kinase Inhibitors
The parent molecule, 6-iodo-1H-indazole, is a documented intermediate in the synthesis of Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][10][11] Axitinib is an approved therapy for advanced renal cell carcinoma. The synthesis involves functionalizing both the C3 and C6 positions of the indazole core.
By providing 6-Iodo-1-methyl-1H-indazole, medicinal chemists can rapidly synthesize novel analogues of Axitinib or other indazole-based kinase inhibitors. The N1-methyl group can alter the molecule's conformation and electronic properties, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.
Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.
Utility in Fragment-Based Drug Discovery (FBDD)
The molecule serves as an excellent starting point in FBDD campaigns. The indazole core can act as a fragment that binds to a target protein. The iodine at C6 then provides a reliable vector for fragment evolution, allowing chemists to "grow" the fragment into more potent leads by introducing new chemical groups through cross-coupling reactions.
Part 4: Safety, Handling, and Storage
Proper handling of any chemical intermediate is paramount for laboratory safety.
Table 2: GHS Hazard Information
| Hazard Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.
Storage Recommendations
Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent degradation. An inert atmosphere (e.g., Argon) is recommended for long-term storage.
Conclusion
6-Iodo-1-methyl-1H-indazole (CAS: 1214899-83-8) is a high-value, strategically designed building block for research and drug development. Its pre-installed N-methyl group and C6-iodo handle offer a streamlined path to novel, diverse, and complex chemical entities. With a clear synthetic route and a well-understood role as an analogue to key pharmaceutical intermediates, this compound provides medicinal chemists with a powerful tool for accelerating the discovery of new therapeutics, particularly in the competitive field of kinase inhibitor development.
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